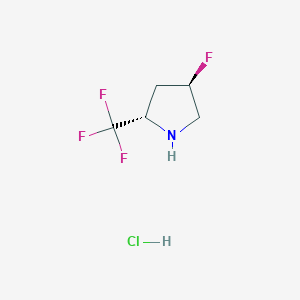
(2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride, also known as L-888, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
Applications De Recherche Scientifique
Fluorinated Compounds in Environmental and Health Assessments
Environmental Stability and Regulatory Considerations : Fluoropolymers, such as polytetrafluoroethylene (PTFE), are highlighted for their significant thermal, chemical, and biological stability. Due to their high molecular weight and negligible monomer content, they exhibit low bioavailability and are not considered bioaccumulative. Toxicological studies on PTFE indicate no significant acute, chronic, or carcinogenic effects, suggesting a categorization as "polymers of low concern" (Henry et al., 2018).
Microbial Degradation of Polyfluoroalkyl Chemicals : Research into the microbial degradation of polyfluoroalkyl chemicals is crucial for understanding their fate in the environment. These studies help bridge knowledge gaps concerning the environmental persistence of perfluoroalkyl acid precursors and their breakdown into perfluoroalkyl carboxylic acids and sulfonic acids (Liu & Mejia Avendaño, 2013).
Development of New Synthetic Methodologies
Aqueous Fluoroalkylation Reactions : Innovations in fluoroalkylation reactions in aqueous media have been significant, allowing for environmentally friendly and efficient incorporation of fluorinated groups into target molecules. These advancements facilitate the synthesis of fluorine-containing pharmaceuticals, agrochemicals, and materials under green chemistry principles (Song et al., 2018).
Analysis and Detection of Fluorinated Compounds
Environmental Occurrence and Analysis of Emerging Fluoroalkylether Substances : The detection and analysis of emerging fluoroalkylether compounds, such as F-53B, Gen-X, and ADONA, have become increasingly important. Studies focus on their environmental occurrence, fate, and potential health effects, highlighting the need for advanced analytical methodologies to monitor these substances (Munoz et al., 2019).
Propriétés
IUPAC Name |
(2S,4R)-4-fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F4N.ClH/c6-3-1-4(10-2-3)5(7,8)9;/h3-4,10H,1-2H2;1H/t3-,4+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYPTFVDRSVIGM-HJXLNUONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(F)(F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(F)(F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Benzyl-4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-2-one](/img/structure/B2689695.png)
![N-(4-chlorophenyl)-3-ethyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2689696.png)


![1-(4-Chlorophenyl)-3-[4-(3-phenyl-2-propenyl)piperazino]-1-propanone](/img/structure/B2689701.png)
![9-(4-bromophenyl)-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2689702.png)




![N-(2-Cyano-3-methylbutan-2-yl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide](/img/structure/B2689713.png)